3-(Dihydroxyboranyl)propanoic acid
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Overview
Description
3-(Dihydroxyboranyl)propanoic acid, also known as 3-boronopropanoic acid, is a boronic acid derivative with the molecular formula C3H7BO4 and a molecular weight of 117.89 g/mol. This compound is characterized by the presence of a boron atom bonded to two hydroxyl groups and a propanoic acid moiety. It is a useful research chemical with applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-(dihydroxyboranyl)propanoic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of boronic acid synthesis, such as the use of boric esters and organometallic reagents, are likely applicable on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Dihydroxyboranyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups on the boron atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted boronic acids or esters.
Scientific Research Applications
3-(Dihydroxyboranyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules.
Biology: It can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(dihydroxyboranyl)propanoic acid involves its interaction with various molecular targets and pathways:
Boron Metabolism: The compound can be metabolized to form boron-containing metabolites, which can interact with enzymes and other proteins.
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Cellular Pathways: The compound can affect cellular pathways involved in metabolism, signaling, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A boronic acid with a phenyl group instead of a propanoic acid moiety.
Methylboronic Acid: A simpler boronic acid with a methyl group.
Butylboronic Acid: A boronic acid with a butyl group.
Uniqueness
3-(Dihydroxyboranyl)propanoic acid is unique due to its combination of a boronic acid group and a propanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various scientific applications.
Properties
IUPAC Name |
3-boronopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO4/c5-3(6)1-2-4(7)8/h7-8H,1-2H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIBQZKBCUCPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220999-41-7 |
Source
|
Record name | 3-(dihydroxyboranyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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